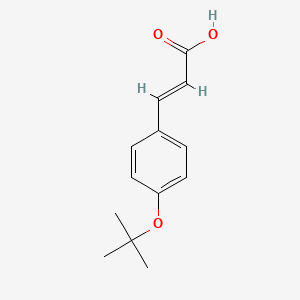

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid

Description

(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid, also known as 4-tert-butoxycinnamic acid, is an organic compound characterized by a phenyl group, an acrylic acid moiety, and a tert-butoxy (B1229062) substituent. Its chemical formula is C13H16O3, and it has a molecular weight of 220.26 g/mol . echemi.com The "(3E)" designation in its name refers to the stereochemistry of the double bond in the acrylic acid chain, indicating a trans configuration. This compound is classified as a bulk drug intermediate, suggesting its primary role as a precursor in the synthesis of more complex molecules. echemi.com

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-tert-butoxycinnamic acid, (E)-3-(4-tert-butoxyphenyl)acrylic acid |

| CAS Number | 364778-12-1 |

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| InChI Key | MXTBLBLMCCFGDO-RMKNXTFCSA-N echemi.com |

Aryl acrylic acids, the class of compounds to which this compound belongs, are of considerable importance in modern chemical research. These molecules are characterized by an acrylic acid group attached to an aromatic ring, a structural motif that imparts a range of interesting chemical and physical properties. They serve as versatile intermediates in organic synthesis, providing a gateway to a multitude of other compound classes. The double bond in the acrylic acid chain can undergo a variety of chemical transformations, while the carboxylic acid group and the aromatic ring can be functionalized in numerous ways. This chemical versatility makes aryl acrylic acids valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The investigation into this compound is driven by a combination of its unique structural features and its potential as a synthetic intermediate. The presence of the bulky tert-butoxy group on the phenyl ring significantly influences the molecule's solubility, lipophilicity, and reactivity compared to unsubstituted cinnamic acid. This group can also serve as a protecting group for the phenol (B47542) functionality, which can be deprotected under acidic conditions to yield 4-hydroxycinnamic acid (p-coumaric acid), a naturally occurring and biologically active compound.

The synthesis of this compound is of interest as it provides a route to a specifically functionalized cinnamic acid derivative that may not be readily available from natural sources. The primary synthetic routes to this compound involve well-established organic reactions, allowing for its efficient preparation in a laboratory setting.

The potential of this compound lies predominantly in its utility as a building block for more complex molecules. The combination of the reactive acrylic acid moiety and the protected phenol group makes it a valuable precursor for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. For instance, the antioxidant properties associated with phenolic compounds suggest that derivatives of this compound could be explored for their potential biological activities.

Cinnamic acid and its derivatives are a well-studied class of compounds that are widely distributed in the plant kingdom. They are known for their diverse range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. In chemical science, cinnamic acid derivatives are highly valued for their role as precursors in the synthesis of a vast number of other compounds.

The general structure of a cinnamic acid derivative consists of a phenyl ring, a propylene (B89431) chain, and a carboxylic acid group. Variations in the substituents on the phenyl ring give rise to a wide array of derivatives with distinct properties. These compounds are key intermediates in the biosynthesis of flavonoids, lignans, and other natural products. In synthetic organic chemistry, they are utilized in a variety of reactions, including esterification, amidation, and polymerization, to create a diverse range of functional molecules. The continued interest in cinnamic acid derivatives underscores their enduring relevance in both natural product chemistry and the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTBLBLMCCFGDO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of (3E)-3-(4-tert-butoxyphenyl)acrylic acid offers key information for its structural assignment. The trans-configuration of the acrylic acid moiety is confirmed by the coupling constant between the vinylic protons. The characteristic chemical shifts (δ) for the protons are detailed in the table below. The large coupling constant (typically around 16.0 Hz) between the two vinylic protons is a definitive indicator of their trans-orientation.

Table 1: ¹H NMR Spectroscopic Data for (3E)-3-(4-tert-butoxyphenyl)acrylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | 1.34 | singlet | - |

| =CH-COOH | 6.33 | doublet | 16.0 |

| Ar-H (ortho to -O) | 6.90 | doublet | 8.8 |

| Ar-H (ortho to -CH=) | 7.45 | doublet | 8.8 |

| Ar-CH= | 7.65 | doublet | 16.0 |

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for (3E)-3-(4-tert-butoxyphenyl)acrylic acid would be expected to show signals for the tert-butyl group, the aromatic ring carbons, the vinylic carbons, and the carbonyl carbon of the carboxylic acid.

Table 2: Expected ¹³C NMR Chemical Shifts for (3E)-3-(4-tert-butoxyphenyl)acrylic acid

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | 31.4 |

| -C(CH₃)₃ | 78.8 |

| =CH-COOH | 117.5 |

| Ar-C (ortho to -O) | 124.5 |

| Ar-C (ortho to -CH=) | 129.8 |

| Ar-C-O | 158.5 |

| Ar-C-CH= | 127.2 |

| Ar-CH= | 145.0 |

While specific 2D NMR data for this compound are not widely available, these techniques are invaluable for unambiguous structural assignment.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, the vinylic proton adjacent to the aromatic ring would show a correlation to the aromatic carbons, and the protons of the tert-butyl group would correlate to the quaternary carbon and the oxygen-bound aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons. A key observation would be a NOESY correlation between the vinylic proton closer to the aromatic ring and the ortho-protons of the phenyl group, further confirming the E-configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (3E)-3-(4-tert-butoxyphenyl)acrylic acid would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for (3E)-3-(4-tert-butoxyphenyl)acrylic acid

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Alkene C-H | Stretching | 3020-3080 |

| Aliphatic C-H | Stretching | 2850-2970 |

| Carbonyl C=O | Stretching | 1680-1710 |

| Alkene C=C | Stretching | 1625-1645 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1200-1250 |

| C-O (acid) | Stretching | 1210-1320 |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carbonyl group, while the C=C stretching frequency and the strong out-of-plane C-H bending vibration around 970 cm⁻¹ are indicative of the trans-disubstituted alkene. docbrown.info

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For (3E)-3-(4-tert-butoxyphenyl)acrylic acid (molar mass: 220.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 220.

The fragmentation pattern would likely involve the loss of the tert-butyl group (a fragment at m/z 57) leading to a significant peak at m/z 163. Another common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). The fragmentation of the acrylic acid side chain could also lead to characteristic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugation involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group in (3E)-3-(4-tert-butoxyphenyl)acrylic acid results in strong UV absorption. The para-tert-butoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted cinnamic acid. Unsubstituted trans-cinnamic acid typically shows a λ_max around 270-274 nm. researchgate.net For the title compound, the λ_max would be expected in the range of 280-310 nm due to the auxochromic effect of the alkoxy group.

Advanced Spectroscopic Techniques for Solid-State Characterization

For a crystalline substance such as (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid, single-crystal X-ray diffraction is the most powerful technique for determining its precise atomic arrangement. This method would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form dimers or catemers in the solid state. The tert-butoxy (B1229062) group and the phenyl ring would likely be involved in weaker C-H···O and π-π stacking interactions, respectively, which would also be revealed by X-ray crystallography.

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy would serve as a complementary technique to X-ray diffraction. SSNMR is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or amorphous solids. For this compound, 13C SSNMR would provide information about the number of crystallographically inequivalent molecules in the unit cell and details about the local electronic environment of each carbon atom. Techniques such as cross-polarization magic-angle spinning (CP-MAS) would be employed to enhance the signal of the less abundant 13C nuclei.

Further insights into the proton environments and hydrogen bonding could be obtained from 1H SSNMR. Advanced techniques, such as combined rotation and multiple-pulse spectroscopy (CRAMPS), can be used to achieve high resolution in 1H SSNMR spectra of solids.

Should experimental data become available, a representative data table from a hypothetical single-crystal X-ray diffraction study is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₆O₃ |

| Formula weight | 220.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 22.567(8) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 1223.4(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.195 |

| Absorption coefficient (mm⁻¹) | 0.085 |

| F(000) | 472 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 7890 |

| Independent reflections | 2540 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

| Goodness-of-fit on F² | 1.05 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of molecules. These calculations provide detailed information about molecular orbitals and charge distribution, which are key to understanding chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (Egap = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

For systems related to (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid, such as cinnamic acid and acrylic acid, DFT calculations have been performed to determine these values. For instance, DFT studies on acrylic acid have determined its HOMO-LUMO gap to be in the range of 3.9 to 5.5 eV, depending on the level of theory used. researchgate.netdergipark.org.tr Similarly, calculations on cinnamic acid show a small energy gap, indicating significant charge transfer occurs within the molecule. nih.gov The introduction of a substituted phenyl ring, as in the target molecule, is expected to influence these energy levels. The electron-donating nature of the tert-butoxy (B1229062) group would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted cinnamic acid, thereby enhancing its reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Molecules

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | DFT/B3LYP/STO-3G | - | - | 5.545 | dergipark.org.tr |

| Acrylic Acid | DFT/LanL2DZ | - | - | 3.937 | researchgate.net |

| Cinnamic Acid | DFT | - | - | 0.0205 | nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. nih.gov Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

For this compound, the MEP would show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the ether linkage of the tert-butoxy group. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), making it the primary site for nucleophilic attack or deprotonation. The aromatic ring and the acrylic double bond would show intermediate potentials, with the π-electron clouds representing regions of negative potential above and below the plane of the molecule. This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior with biological receptors. chemrxiv.org

Conformational Analysis and Stability of the (3E)-Isomer

The "(3E)" designation specifies the trans configuration about the carbon-carbon double bond of the acrylic acid moiety, which is generally more stable than the cis (Z) isomer due to reduced steric hindrance. Beyond this isomeric form, the molecule possesses additional conformational flexibility due to rotation around single bonds. Key rotational degrees of freedom include the bond between the phenyl ring and the acrylic group, and the bonds within the tert-butoxy group.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations (e.g., DFT studies)

A primary synthetic route to this compound and its analogs is the Knoevenagel condensation. semanticscholar.orgekb.eg This reaction typically involves the condensation of an aldehyde (4-tert-butoxybenzaldehyde) with a compound containing an active methylene (B1212753) group (malonic acid), followed by decarboxylation. nih.gov

DFT studies are powerful for elucidating the detailed mechanisms of such organic reactions. researchgate.net For the Knoevenagel condensation, theoretical calculations can be used to:

Model the reactants, intermediates, transition states, and products.

Calculate the activation energies for each step of the proposed mechanism.

These studies can clarify the role of the catalyst (often a base like an amine) in facilitating the reaction, for example, by deprotonating the active methylene compound to form a nucleophilic enolate. researchgate.net The calculations can also rationalize the observed stereoselectivity, explaining why the (E)-isomer is predominantly formed. By comparing the energies of different possible reaction pathways, computational chemistry can identify the most favorable mechanism, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations on Structural Motifs Incorporating the Tert-butyl Group

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and interactions of molecules in various environments, such as in solution. rsc.org

The tert-butyl group is a significant structural motif in this compound. It is bulky and hydrophobic, which strongly influences the molecule's properties. MD simulations on molecules containing tert-butyl groups, such as tert-butyl alcohol (TBA), have revealed key insights into their behavior. researchgate.netresearchgate.net These studies show that the tert-butyl group has a substantial effect on the structure of surrounding solvent molecules (like water) and can promote self-aggregation of the molecules in solution due to hydrophobic interactions. researchgate.netacs.org

In the context of this compound, MD simulations could be used to investigate:

Hydration Structure: How water molecules organize around the hydrophobic tert-butyl group and the more polar carboxylic acid group.

Aggregation Behavior: The tendency of the molecules to form dimers or larger aggregates in solution, driven by interactions between the phenyl rings and the tert-butyl groups.

Conformational Dynamics: The flexibility of the molecule and the timescales of transitions between different conformations in a solvent.

These simulations are critical for understanding how the molecule behaves in a biological context, such as its interaction with cell membranes or binding to protein pockets, where the hydrophobic nature of the tert-butyl group can play a crucial role. nih.gov

Chemical Reactivity and Transformation of 3e 3 4 Tert Butoxy Phenyl Acrylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in (3E)-3-(4-tert-butoxy-phenyl)acrylic acid is a primary site for a variety of chemical transformations, enabling the synthesis of esters, amides, and the corresponding alcohols and aldehydes. These reactions are fundamental to modifying the compound's properties and incorporating it into larger molecular frameworks.

Esterification Reactions for Derivatization and Polymer Precursors

Esterification of this compound is a common strategy for derivatization, which can alter its physical and biological properties, and for the synthesis of polymer precursors. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely employed method. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting ester. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds under standard reflux conditions to yield the corresponding methyl or ethyl esters.

| Catalyst | Alcohol | Reaction Conditions | Product | Yield (%) |

| H₂SO₄ | Methanol | Reflux | Methyl (3E)-3-(4-tert-butoxy-phenyl)acrylate | High |

| TsOH | Ethanol | Reflux, water removal | Ethyl (3E)-3-(4-tert-butoxy-phenyl)acrylate | High |

| H₂SO₄ | Isopropanol | Reflux | Isopropyl (3E)-3-(4-tert-butoxy-phenyl)acrylate | Moderate |

This table presents typical conditions and expected outcomes for the Fischer esterification of this compound. Specific yields can vary based on the precise reaction scale and purification methods.

Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The reaction conditions are generally mild, proceeding at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of amine dictates the nature of the resulting amide, allowing for the introduction of a wide array of functional groups.

| Amine | Coupling Agent | Solvent | Product | Yield (%) |

| Aniline | EDC/HOBt | DMF | N-phenyl-(3E)-3-(4-tert-butoxy-phenyl)acrylamide | Good |

| Benzylamine | DCC | DCM | N-benzyl-(3E)-3-(4-tert-butoxy-phenyl)acrylamide | Good |

| Morpholine | HATU | DMF | (4-((E)-3-(4-(tert-butoxy)phenyl)acryloyl)morpholine | High |

This table illustrates representative amidation reactions of this compound with various amines and coupling agents. Yields are typically good to high under optimized conditions.

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (E)-3-(4-(tert-butoxy)phenyl)prop-2-en-1-ol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

The reduction proceeds via an intermediate aldehyde, which is immediately further reduced to the alcohol under the reaction conditions. Therefore, isolating the aldehyde, (E)-3-(4-(tert-butoxy)phenyl)acrylaldehyde, directly from the carboxylic acid is challenging and requires the use of more specialized and sterically hindered reducing agents that can selectively stop at the aldehyde stage. One such reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive than LiAlH₄.

| Reagent | Solvent | Product |

| LiAlH₄ | THF, then H₃O⁺ | (E)-3-(4-(tert-butoxy)phenyl)prop-2-en-1-ol |

| LiAlH(Ot-Bu)₃ | THF, then H₃O⁺ | (E)-3-(4-(tert-butoxy)phenyl)acrylaldehyde |

This table outlines the reduction of this compound to its corresponding alcohol and aldehyde using different hydride reagents.

Reactions at the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound provides another avenue for chemical modification, allowing for transformations such as hydrogenation and stereoselective additions to the olefinic moiety.

Hydrogenation and Reductive Transformations

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is usually carried out in a protic solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

This transformation yields 3-(4-(tert-butoxy)phenyl)propanoic acid, effectively saturating the acrylic acid backbone while leaving the carboxylic acid and the aromatic ring intact under mild conditions. More forcing conditions, such as higher pressures and temperatures, could potentially lead to the reduction of the aromatic ring as well.

| Catalyst | Solvent | Pressure | Product |

| 10% Pd/C | Ethanol | 1 atm H₂ | 3-(4-(tert-butoxy)phenyl)propanoic acid |

| PtO₂ | Ethyl Acetate | 1 atm H₂ | 3-(4-(tert-butoxy)phenyl)propanoic acid |

This table summarizes the typical conditions for the catalytic hydrogenation of the carbon-carbon double bond in this compound.

Stereoselective Additions to the Olefinic Moiety

The carbon-carbon double bond of this compound and its derivatives can undergo stereoselective addition reactions, allowing for the controlled introduction of new stereocenters. One of the most prominent examples of such transformations is the Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral quinine-based ligand to achieve the enantioselective synthesis of vicinal diols.

By choosing the appropriate chiral ligand (e.g., (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), it is possible to selectively form one of the two possible enantiomers of the corresponding diol. This reaction is typically performed on the ester derivatives of the acrylic acid to avoid potential complications with the free carboxylic acid. The resulting chiral diols are valuable intermediates in the synthesis of various complex organic molecules.

| Reagent | Chiral Ligand | Product Stereochemistry |

| AD-mix-α | (DHQ)₂PHAL | (2R,3S)-dihydroxy ester |

| AD-mix-β | (DHQD)₂PHAL | (2S,3R)-dihydroxy ester |

This table indicates the expected stereochemical outcome of the Sharpless asymmetric dihydroxylation on an ester of this compound using the commercially available AD-mix reagents.

Another important stereoselective addition is epoxidation. The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to generate a range of functionalized products. The use of chiral epoxidation catalysts can lead to the formation of enantiomerically enriched epoxides.

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is a key site for chemical modification. Its reactivity is governed by the electronic effects of its two substituents: the electron-donating tert-butoxy (B1229062) group (-O-tBu) and the electron-withdrawing acrylic acid group (-CH=CH-COOH). These groups influence both the rate and the regioselectivity of transformations such as electrophilic aromatic substitution and directed metallation.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org In this compound, the outcome of EAS reactions is determined by the interplay of the directing effects of the existing substituents.

The tert-butoxy group is an activating substituent. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org This effect preferentially directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the acrylic acid group, substitution is strongly directed to the two equivalent ortho positions (C3 and C5).

Conversely, the acrylic acid group is a deactivating substituent. The conjugated system withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position (C3 and C5).

In this molecule, both groups direct substitution to the same positions (C3 and C5). However, the activating, ortho-directing effect of the tert-butoxy group is generally dominant over the deactivating, meta-directing effect of the acrylic acid moiety. Therefore, this compound is expected to undergo electrophilic aromatic substitution primarily at the positions ortho to the tert-butoxy group.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using nitric acid and sulfuric acid would be expected to yield (3E)-3-(4-Tert-butoxy-3-nitro-phenyl)acrylic acid. masterorganicchemistry.com

| EAS Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | (3E)-3-(4-Tert-butoxy-3-nitrophenyl)acrylic acid |

| Bromination | Br₂ / FeBr₃ | (3E)-3-(3-Bromo-4-tert-butoxyphenyl)acrylic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (3E)-3-(3-Acyl-4-tert-butoxyphenyl)acrylic acid |

This table is based on established principles of electrophilic aromatic substitution; specific experimental outcomes may vary.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic substitution. wikipedia.org The strategy relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho proton. uwindsor.cabaranlab.org

This compound possesses two potential DMGs: the ether oxygen of the tert-butoxy group and the carboxylate group (formed in situ by the deprotonation of the acidic proton by the organolithium base).

Carboxylate Group: The carboxylate is considered a powerful DMG. organic-chemistry.org It would direct lithiation to the C3 and C5 positions.

Tert-butoxy Group: The ether oxygen is a moderate DMG, which also directs lithiation to the C3 and C5 positions. wikipedia.orgorganic-chemistry.org

Since both groups direct the metallation to the same positions (ortho to the tert-butoxy group and meta to the acrylic acid group), the molecule is an excellent candidate for regioselective functionalization at the C3 position (and its C5 equivalent). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.net

The general process is outlined below:

Deprotonation: Treatment of the starting material with a strong lithium base (e.g., n-BuLi, s-BuLi) in an ethereal solvent like THF at low temperatures (-78 °C) results in deprotonation of both the carboxylic acid and the C3 proton. semanticscholar.org

Reaction with Electrophile: The resulting dilithiated species is then reacted with an electrophile (E⁺).

Workup: Quenching the reaction yields the 3-substituted product.

| Directing Group | Relative Strength | Directed Position |

| Carboxylate (-COO⁻Li⁺) | Strong | C3 / C5 |

| Tert-butoxy (-O-tBu) | Moderate | C3 / C5 |

Reactivity and Cleavage of the Tert-butoxy Group

The tert-butoxy group serves as a robust protecting group for the phenolic oxygen. Its reactivity is characterized by its stability under a range of conditions and its susceptibility to cleavage under specific, typically acidic, protocols.

Acid-Catalyzed Deprotection Strategies

The cleavage of the tert-butyl ether is most commonly achieved through acid-catalyzed hydrolysis. The reaction mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently neutralized to form isobutylene (B52900) gas. libretexts.orgyoutube.com This process regenerates the phenol (B47542), yielding (3E)-3-(4-hydroxyphenyl)acrylic acid, also known as p-coumaric acid.

A variety of acidic reagents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule. Strong Brønsted acids are highly effective. Trifluoroacetic acid (TFA), often used in dichloromethane (DCM), is a standard reagent for this deprotection. researchgate.net Aqueous solutions of strong mineral acids like hydrochloric acid (HCl) or phosphoric acid can also be used. organic-chemistry.orgnih.gov Lewis acids, such as zinc bromide (ZnBr₂), offer an alternative for chemoselective deprotection under milder conditions. researchgate.net

| Reagent | Typical Conditions | Comments |

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Common and effective, but corrosive. acsgcipr.org |

| Hydrochloric Acid (HCl) | 4M in Dioxane, rt | Fast and efficient. nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, heat | Environmentally benign option. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | DCM, room temperature | Milder Lewis acid conditions, can offer chemoselectivity. researchgate.net |

Synthesis and Characterization of Analogues and Derivatives of 3e 3 4 Tert Butoxy Phenyl Acrylic Acid

Modifications of the Carboxylic Acid Functionality (e.g., esters, amides, nitriles)

The carboxylic acid moiety is a primary site for chemical derivatization, readily converted into esters, amides, and nitriles through established synthetic protocols. These transformations alter the compound's polarity, hydrogen bonding capability, and reactivity.

Esters: Esterification of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. For alcohols that are sensitive to strongly acidic conditions or sterically hindered, such as tert-butanol, coupling agents are more effective. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the formation of the ester bond under milder conditions. The synthesis of tert-butyl esters, for instance, can be achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of DMAP or a calcined hydrotalcite catalyst researchgate.net.

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. Direct condensation is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents provide a one-pot solution. A solution of the carboxylic acid in a solvent like dimethylformamide (DMF) can be treated with a coupling agent such as EDC and a catalyst like DMAP, followed by the addition of the amine to yield the corresponding amide derivative. Boric acid has also been shown to be an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids researchgate.net.

Nitriles: The conversion of the carboxylic acid to a nitrile functionality is a two-step process. First, the carboxylic acid is typically converted to a primary amide as described above. The subsequent dehydration of the primary amide yields the nitrile. A variety of dehydrating agents can be employed for this transformation, with thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) being the most common choices for this reaction acs.org. An alternative chemoenzymatic pathway involves the reduction of the carboxylic acid to an aldehyde, in-situ formation of an oxime with hydroxylamine, and subsequent enzymatic dehydration to the nitrile google.com.

| Derivative | General Reaction | Typical Reagents | Product Structure |

|---|---|---|---|

| Ester | Esterification | R'-OH, H₂SO₄ (cat.); or R'-OH, EDC, DMAP | |

| Amide | Amidation | 1. SOCl₂ 2. R'R''NH; or R'R''NH, EDC, DMAP | |

| Nitrile | Amide Dehydration | 1. NH₃, EDC 2. SOCl₂ or P₂O₅ |

Structural Variations on the Phenyl Ring (e.g., electronic and steric effects of additional substituents)

Introducing additional substituents onto the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties. The synthesis of these analogues typically begins with a substituted 4-tert-butoxybenzaldehyde, which is then converted to the corresponding cinnamic acid derivative.

The standard methods for this conversion are the Knoevenagel and Perkin reactions.

Knoevenagel Condensation: This reaction involves the condensation of the substituted 4-tert-butoxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or potassium phosphate uni-bayreuth.de. Subsequent hydrolysis (if an ester was used) and decarboxylation yield the desired substituted acrylic acid. This method is highly versatile and generally provides the thermodynamically favored E-isomer in good yields uni-bayreuth.de.

Perkin Reaction: This reaction condenses the aromatic aldehyde with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate) researchgate.net. The reaction proceeds through an aldol-type condensation followed by dehydration to give the α,β-unsaturated acid researchgate.net.

The choice of substituents on the phenyl ring significantly impacts the molecule's properties. Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the ring and can affect the reactivity of the acrylic system. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halides) decrease the electron density. Steric effects are also important; bulky substituents placed at the ortho positions (2- or 6-) can force the acrylic acid side chain out of planarity with the phenyl ring, altering its conjugation and, consequently, its spectral and chemical properties.

| Starting Benzaldehyde | Reaction | Resulting Acrylic Acid Analogue |

|---|---|---|

| 4-tert-Butoxy-2-methylbenzaldehyde | Knoevenagel Condensation | (3E)-3-(4-Tert-butoxy-2-methyl-phenyl)acrylic acid |

| 4-tert-Butoxy-3-nitrobenzaldehyde | Knoevenagel Condensation | (3E)-3-(4-Tert-butoxy-3-nitro-phenyl)acrylic acid |

| 3-Chloro-4-tert-butoxybenzaldehyde | Perkin Reaction | (3E)-3-(3-Chloro-4-tert-butoxy-phenyl)acrylic acid |

| 4-tert-Butoxy-3,5-dimethoxybenzaldehyde | Perkin Reaction | (3E)-3-(4-Tert-butoxy-3,5-dimethoxy-phenyl)acrylic acid |

Isomeric Studies: Comparative Analysis of (3E)- vs. (3Z)-Isomers and Positional Isomers

Isomerism plays a critical role in determining the properties and utility of 3-(4-Tert-butoxy-phenyl)acrylic acid derivatives. Both geometric (E/Z) and positional isomers exhibit distinct characteristics.

(3E)- vs. (3Z)-Isomers: The notation (3E) refers to the trans configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the C=C double bond. The (3Z) isomer refers to the cis configuration, where these groups are on the same side (zusammen) acs.org. The (3E)-isomer is generally the more thermodynamically stable product due to reduced steric hindrance and is the major product of standard synthetic routes like the Knoevenagel and Perkin reactions researchgate.netuni-bayreuth.de. The (3Z)-isomer can be synthesized, often through photochemical isomerization of the (3E)-isomer by exposure to UV light. The two isomers can be distinguished by their physical properties (melting point, solubility) and spectroscopic data. In ¹H NMR spectroscopy, the coupling constant (J-value) between the two vinylic protons is characteristically larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 7-12 Hz).

Positional Isomers: The position of the tert-butoxy (B1229062) group on the phenyl ring also gives rise to distinct isomers, namely 3-(2-tert-butoxy-phenyl)acrylic acid and 3-(3-tert-butoxy-phenyl)acrylic acid. Their synthesis follows the same general pathways (Knoevenagel or Perkin) but starts from the corresponding isomeric aldehydes: 2-tert-butoxybenzaldehyde or 3-tert-butoxybenzaldehyde. These positional isomers are expected to have different electronic properties and intramolecular interactions. For instance, the 2-tert-butoxy isomer may exhibit steric interactions between the bulky tert-butoxy group and the acrylic acid side chain, potentially influencing the conformation of the molecule. These structural differences would be reflected in their NMR spectra, chromatographic behavior, and reactivity.

Incorporation into Polymeric Architectures

The acrylic acid functionality makes this compound a valuable monomer for the synthesis of novel polymers. The tert-butoxy group on the phenyl ring can impart specific properties like solubility and thermal stability to the resulting polymer.

For this compound to be used in most polymerization techniques, the carboxylic acid group often needs to be converted into a more reactive or compatible form. For instance, it can be converted to its corresponding methyl or ethyl ester via Fischer esterification to make it suitable for standard free-radical polymerization. For controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the synthesis often starts with an acrylate ester derivative uni-bayreuth.demdpi.com. The tert-butoxy group on the phenyl ring is generally stable under these polymerization conditions. The use of protected monomers, such as tert-butyl acrylate, is a common strategy in polymer chemistry to create well-defined poly(acrylic acid) structures after a deprotection step d-nb.info.

Copolymerization of a this compound-derived monomer with other vinyl monomers (e.g., styrene (B11656), methyl methacrylate, acrylonitrile) allows for the creation of polymers with tailored properties. By adjusting the feed ratio of the comonomers, one can control the composition of the resulting copolymer and thus its characteristics, such as glass transition temperature (Tg), refractive index, and solubility. For example, copolymerizing with a hydrophilic monomer like acrylic acid (after deprotection of a precursor) could lead to amphiphilic copolymers capable of self-assembly in solution.

Polymer brushes—assemblies of polymer chains tethered by one end to a surface—can be formed using monomers derived from this compound. In a "grafting from" approach, a surface is first functionalized with polymerization initiators. The surface is then exposed to the monomer under polymerization conditions, causing polymer chains to grow directly from the surface. This technique, often employing surface-initiated ATRP (SI-ATRP), can create dense, well-defined polymer layers. The synthesis of poly(tert-butyl methacrylate) brushes, followed by hydrolysis to poly(methacrylic acid) brushes, is a well-established method for modifying surfaces to control properties like wettability or to allow for the subsequent attachment of biomolecules researchgate.net. A similar strategy could be applied using a monomer derived from this compound to create surfaces with unique aromatic and hydrophobic characteristics imparted by the pendent phenyl-tert-butoxy groups.

Design and Synthesis of Hybrid Molecules Containing the (4-Tert-butoxy-phenyl)acrylic Acid Motif

The synthesis of hybrid molecules from this compound primarily involves the formation of amide or ester linkages. These reactions leverage the reactivity of the carboxylic acid moiety to couple it with other molecules of interest that contain amino or hydroxyl groups, respectively.

Synthetic Strategies

Two principal strategies are commonly employed for the synthesis of these hybrid molecules:

Activation of the Carboxylic Acid: A widely used method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂). The resulting (3E)-3-(4-tert-butoxyphenyl)acryloyl chloride can then be readily reacted with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester hybrid. This method is efficient and generally proceeds with high yields.

Use of Coupling Agents: An alternative, often milder, approach is the use of coupling agents in a one-pot synthesis. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the direct formation of an amide or ester bond between the carboxylic acid and the amino or hydroxyl group of the target molecule. This method is particularly useful when dealing with sensitive substrates that may not tolerate the harsh conditions of acyl chloride formation.

Examples of Hybrid Molecule Synthesis

The versatility of the (4-tert-butoxy-phenyl)acrylic acid motif allows for its incorporation into a variety of hybrid structures. For instance, it can be coupled with other pharmacologically active scaffolds such as chalcones, coumarins, or thiazoles to generate novel compounds with potential synergistic or multi-target activities.

Table 1: Hypothetical Hybrid Molecules Derived from this compound

| Hybrid Partner Moiety | Linkage Type | Potential Synthetic Approach |

| Aminochalcone | Amide | Acyl chloride formation followed by reaction with the amino group of the chalcone. |

| Hydroxycoumarin | Ester | One-pot synthesis using a coupling agent like EDCI/HOBt. |

| Aminothiazole | Amide | Acyl chloride formation or use of a coupling agent. |

Detailed Research Findings:

While specific examples of hybrid molecules derived directly from this compound are not extensively detailed in publicly available literature, the general synthetic methodologies for creating hybrids from cinnamic acid derivatives are well-established. For example, the synthesis of cinnamic acid amides has been reported through the reaction of the corresponding cinnamoyl chloride with various amines in the presence of a base. Similarly, cinnamic esters have been synthesized by reacting cinnamoyl chlorides with hydroxy-substituted compounds in an aqueous solution of sodium hydroxide or through one-pot syntheses using coupling agents like BOP reagent in the presence of triethylamine.

These established protocols provide a clear and reliable roadmap for the synthesis of a wide array of hybrid molecules incorporating the (4-tert-butoxy-phenyl)acrylic acid scaffold. The choice of synthetic route would depend on the specific properties of the partner molecule, particularly its stability and the presence of other reactive functional groups. The characterization of the resulting hybrid molecules would typically involve spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final compound.

Advanced Applications and Potential in Chemical Science Academic Focus

Role in Advanced Materials and Polymer Chemistry

The presence of a polymerizable double bond and a carboxylic acid group makes (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid a promising monomer for the synthesis of functional polymers with tailored properties.

This compound can serve as a functionalized monomer in the synthesis of poly(acrylic acid) (PAA) block copolymers. The tert-butoxy (B1229062) group acts as a protecting group for the acidic phenol (B47542) functionality, which can be cleaved post-polymerization to yield a phenolic hydroxyl group. This allows for the creation of well-defined block copolymers with segments that have distinct properties.

The synthesis of such block copolymers can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net For instance, a block copolymer could be synthesized using a combination of styrene (B11656) and this compound. The resulting polymer would have a polystyrene block and a poly(this compound) block. Subsequent hydrolysis of the tert-butoxy group would yield a poly(styrene-block-poly(3-(4-hydroxyphenyl)acrylic acid)) copolymer, an amphiphilic block copolymer with potential applications in drug delivery and nanotechnology. mdpi.comnih.gov

The general scheme for the synthesis of PAA-based block copolymers often involves the polymerization of a protected acrylic monomer, like tert-butyl acrylate, followed by the removal of the protecting group. cmu.edu This methodology can be extended to this compound to introduce further functionality into the resulting polymer.

Table 1: Potential Block Copolymers Derived from this compound

| Block 1 | Block 2 (from protected monomer) | Deprotection | Final Block Copolymer | Potential Application |

| Polystyrene | Poly(this compound) | Acid Hydrolysis | Poly(styrene-block-poly(3-(4-hydroxyphenyl)acrylic acid)) | Micelle formation for drug encapsulation |

| Poly(methyl methacrylate) | Poly(this compound) | Acid Hydrolysis | Poly(methyl methacrylate-block-poly(3-(4-hydroxyphenyl)acrylic acid)) | Functional coatings and thin films |

Cinnamic acid and its derivatives are known for their photoresponsive behavior, including cis-trans isomerization upon exposure to UV light. researchgate.net This property makes them attractive for the development of photoactive materials. The incorporation of this compound into a polymer backbone could lead to materials with tunable optical properties.

While direct studies on the electronic properties of polymers derived from this specific compound are limited, parallels can be drawn from other polythiophene derivatives bearing acrylic acid side groups. researchgate.net The electronic properties of such polymers are influenced by the conformation of the side groups and the polymer linkages. researchgate.net The tert-butyl group in this compound can enhance the solubility of the resulting polymer in organic solvents, which is advantageous for processing and film formation. univarsolutions.com

Furthermore, the phenylacrylic acid structure is a key component in some organic dyes. The tert-butoxy substitution can modulate the electron-donating character of the phenyl ring, thereby influencing the absorption and emission spectra of the dye. This suggests that polymers or molecules incorporating this moiety could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of photosensitive materials.

Block copolymers are renowned for their ability to self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, cylinders, and lamellae, both in bulk and in solution. rsc.orgmdpi.com The morphology of these structures is dictated by the relative block lengths, the interaction between the blocks, and the surrounding environment. rsc.org

Polymeric derivatives of this compound, particularly block copolymers, are expected to exhibit rich self-assembly behavior. For example, a diblock copolymer consisting of a hydrophobic block and a hydrophilic poly((3E)-3-(4-hydroxyphenyl)acrylic acid) block (obtained after deprotection) would be amphiphilic. In an aqueous environment, these chains could self-assemble into micelles with a hydrophobic core and a hydrophilic corona. nii.ac.jp Such nanostructures are of significant interest for the encapsulation and controlled release of hydrophobic drugs. mdpi.com

The bulky tert-butyl group, even before deprotection, can influence the polymer's self-assembly due to steric hindrance and its effect on interchain interactions. univarsolutions.com This provides an additional parameter for tuning the resulting nanostructures.

Intermediates in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

As a derivative of cinnamic acid, this compound is part of a class of molecules that are widely used as starting materials for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netresearchgate.net The acrylic acid moiety can undergo a variety of chemical transformations, including esterification, amidation, and addition reactions across the double bond.

The tert-butoxy group provides a stable protecting group for the phenolic hydroxyl, allowing for selective reactions at other parts of the molecule. This is particularly useful in multi-step syntheses where the presence of a free phenol could interfere with certain reagents. After the desired transformations, the tert-butoxy group can be readily removed under acidic conditions. This makes this compound a versatile building block for the synthesis of a wide range of fine chemicals.

While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary precursor, the acrylic acid functionality provides a handle for the attachment of chiral molecules. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

In principle, the carboxylic acid group of this compound could be reacted with a chiral alcohol or amine to form a chiral ester or amide. rsc.orgtcichemicals.com This new molecule could then be used in stereoselective reactions, such as asymmetric Diels-Alder reactions. rsc.orgrsc.org After the reaction, the chiral auxiliary could be cleaved, yielding an enantiomerically enriched product. The bulky tert-butoxy phenyl group might also play a role in directing the stereochemical outcome of such reactions. However, further research would be needed to explore this potential application.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing cinnamic acid and its derivatives, such as the Perkin reaction, often involve harsh conditions, organic solvents, and the formation of unwanted side products. jocpr.comthepharmajournal.com Future research must prioritize the development of environmentally benign synthetic routes that align with the principles of green chemistry.

Key research objectives should include:

Solvent-Free or Aqueous Synthesis: Exploring reactions in water or under solvent-free conditions can dramatically reduce the environmental impact. The Knoevenagel condensation, a primary method for synthesizing such compounds, has shown potential for being conducted in water, sometimes even without a catalyst. rsc.org

Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic energy can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. jocpr.comthepharmajournal.com Applying these techniques to the synthesis of 4-tert-butoxycinnamic acid could offer a more efficient and sustainable process.

Use of Recyclable Reagents: Research into coupling reagents whose byproducts can be easily recycled would enhance sustainability. For instance, the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) in amidation reactions allows for the byproduct to be recycled, reducing waste. nih.gov

Table 1: Comparison of Synthetic Approaches for Cinnamic Acid Derivatives

| Parameter | Traditional Methods (e.g., Perkin Reaction) | Green Chemistry Approaches |

|---|---|---|

| Solvent | Acetic anhydride (B1165640), organic solvents jocpr.comthepharmajournal.com | Water, co-solvents (e.g., toluene/methanol), or solvent-free jocpr.comrsc.org |

| Catalyst | Alkali salts (e.g., sodium acetate) thepharmajournal.com | Surfactant-type catalysts, enzymes (e.g., Novozym 435), recyclable reagents jocpr.comthepharmajournal.com |

| Energy Source | Conventional heating (long reaction times) thepharmajournal.com | Microwave irradiation, ultrasonic energy jocpr.comthepharmajournal.com |

| Byproducts | Often produces unwanted side products jocpr.com | Minimized byproducts, potential for catalyst/reagent recycling nih.gov |

| Efficiency | Moderate yields, can be low for electron-donating substituents jocpr.com | Often results in higher yields and shorter reaction times jocpr.comthepharmajournal.com |

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is central to the efficient synthesis of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid. While classic methods exist, the exploration of advanced catalytic systems is a crucial avenue for future research to improve yield, selectivity, and reaction conditions.

Future investigations should focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as palladium nanoparticles on diatomite or charcoal, can simplify product purification and allow for catalyst recycling, a key aspect of sustainable chemistry. thepharmajournal.com Polyoxovanadates have also been shown to be highly efficient heterogeneous catalysts for Knoevenagel condensations under mild conditions. rsc.org

Enzymatic Catalysis: Biocatalysts, like Novozym 435, offer high selectivity under mild conditions and are environmentally friendly. jocpr.com Research into enzymes capable of catalyzing the condensation reaction to form the 4-tert-butoxycinnamic acid backbone could lead to highly efficient and sustainable production methods.

Palladium-Catalyzed Cross-Coupling: The Heck reaction, which couples aryl halides with alkenes using a palladium catalyst, is a powerful tool for forming the carbon-carbon double bond in cinnamic acid derivatives. jocpr.comthepharmajournal.com Future work could optimize this reaction using novel palladium complexes or ligands to improve turnover numbers and reduce catalyst loading for the synthesis of the target molecule.

Table 2: Overview of Potential Catalytic Systems

| Catalyst Type | Example(s) | Advantages for Future Research | Potential Challenges |

|---|---|---|---|

| Heterogeneous Catalysts | Pd nanoparticles on supports, Polyoxovanadates thepharmajournal.comrsc.org | Ease of separation, reusability, potential for continuous flow processes. | Leaching of metal, potential for lower activity compared to homogeneous catalysts. |

| Biocatalysts (Enzymes) | Novozym 435 jocpr.com | High selectivity (stereo- and regioselectivity), mild reaction conditions, biodegradable. | Limited substrate scope, potential for enzyme deactivation, cost. |

| Homogeneous Catalysts | Palladium complexes (for Heck reaction) jocpr.comthepharmajournal.com | High activity and selectivity, well-understood mechanisms. | Difficult to separate from the product, catalyst recycling is challenging. |

| Phase Transfer Catalysts | Tetrabutylammonium bromide (TBAB) researchgate.net | Facilitates reactions between reactants in different phases, mild conditions. | Catalyst removal can be an issue, potential for side reactions. |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and designing more efficient catalysts. The Knoevenagel condensation is a key C-C bond-forming reaction frequently used for this purpose. rsc.org

Future research should aim to:

Elucidate Reaction Intermediates: While the general mechanism of the Knoevenagel condensation is known to involve an aldol (B89426) addition followed by dehydration, the specific intermediates can be influenced by catalysts and solvents. semanticscholar.org Studies using techniques like in-situ Raman spectroscopy and powder X-ray diffraction (PXRD) could help isolate and characterize transient intermediates in the synthesis of 4-tert-butoxycinnamic acid. semanticscholar.org

Investigate Solvent Effects: The polarity of the solvent can significantly impact the kinetics of both steps of the Knoevenagel condensation. semanticscholar.org A systematic study on how different protic and aprotic solvents affect the reaction rate and yield for this specific substrate would provide valuable data for process optimization.

Kinetic Modeling: Developing detailed kinetic models of the synthesis can help predict the optimal conditions for maximizing product yield and minimizing reaction time. This involves systematically varying parameters like temperature, reactant concentrations, and catalyst loading.

Predictive Modeling for Structure-Property Relationships in New Derivatives

The this compound scaffold can be chemically modified to create a library of new derivatives with tailored properties. Predictive modeling, including data-driven and machine learning approaches, offers a powerful tool to guide the synthesis of these new compounds. researchgate.net

Future research in this area should involve:

Developing QSPR Models: Quantitative Structure-Property Relationship (QSPR) models can be built to correlate the chemical structure of derivatives with their physical, chemical, or biological properties. This requires synthesizing a diverse set of derivatives and experimentally measuring key properties to create a robust training dataset.

Computational Screening: Once a reliable predictive model is established, it can be used to computationally screen vast virtual libraries of potential derivatives. This allows researchers to prioritize the synthesis of candidates with the most promising properties, saving significant time and resources. researchgate.net

Understanding Polymer Interactions: For applications in materials science, understanding the interactions between polymers derived from this scaffold and other surfaces or molecules is crucial. nih.gov Molecular modeling can predict binding affinities and interaction mechanisms, guiding the design of materials with specific adhesive or responsive properties.

Table 3: Framework for a Predictive Modeling Study

| Step | Description | Key Techniques and Tools |

|---|---|---|

| 1. Data Collection | Synthesize a library of derivatives of this compound and measure their relevant properties (e.g., solubility, melting point, electronic properties). | High-throughput synthesis, analytical chemistry (NMR, MS, HPLC). |

| 2. Descriptor Calculation | For each synthesized molecule, calculate a set of numerical descriptors that represent its structural and chemical features. | Molecular modeling software, cheminformatics toolkits (e.g., RDKit, PaDEL). |

| 3. Model Building | Use statistical and machine learning algorithms to build a mathematical model that links the calculated descriptors to the measured properties. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest, Neural Networks. |

| 4. Model Validation | Rigorously test the model's predictive power using internal (cross-validation) and external validation sets of molecules not used in training. | R², Q², RMSE calculations. |

| 5. Virtual Screening | Use the validated model to predict the properties of a large, virtual library of unsynthesized derivatives to identify high-potential candidates. | Computational chemistry, large chemical databases. |

Design of Next-Generation Materials Utilizing the (4-Tert-butoxy-phenyl)acrylic Acid Scaffold

The acrylic acid functionality and the substituted phenyl ring make this compound an attractive building block for advanced materials. The tert-butoxy (B1229062) group can also serve as a protecting group for a phenol (B47542), which can be deprotected post-polymerization to introduce new functionality.

Promising avenues for materials science research include:

Functional Polymers and Copolymers: The compound can be used as a monomer in polymerization reactions to create novel homopolymers or copolymers. acs.org For example, copolymerization with monomers like acrylonitrile (B1666552) could yield pH-sensitive materials. researchgate.net The properties of these polymers, such as thermal stability, dielectric properties, and responsiveness, could be tuned by adjusting the copolymer composition. mdpi.com

Bioadhesive Materials: Acrylic acid-based polymers are known for their mucoadhesive properties, which are valuable for drug delivery applications. nih.gov Polymers incorporating the 4-tert-butoxy-phenyl moiety could exhibit unique hydrophobic interactions, potentially enhancing their adhesion to biological surfaces.

Organic Electronics: The conjugated system of the cinnamic acid core is a feature of interest for organic electronics. Derivatives could be explored as components in organic thin-film transistors (OTFTs) or as functional layers in other electronic devices, where tuning the electronic properties via substitution on the phenyl ring is a common strategy. acs.org

Table 4: Potential Applications in Next-Generation Materials

| Application Area | Material Type | Key Properties to Engineer | Rationale for Using the Scaffold |

|---|---|---|---|

| Biomedical | Mucoadhesive polymers, drug delivery systems. nih.gov | Biocompatibility, controlled adhesion, stimuli-responsiveness (pH). | The acrylic acid backbone provides adhesion; the phenyl group allows for tuning hydrophobicity and drug-loading capacity. |

| Advanced Coatings | Functional surface coatings, responsive thin films. | Thermal stability, tunable dielectric constant, hydrophobicity/hydrophilicity. | Polymerization of the acrylic group allows film formation; the tert-butoxy group can be removed to create a phenolic surface. |

| Organic Electronics | Dielectric layers, active components in OTFTs. acs.org | High dielectric constant, charge transport properties, processability. | The conjugated core is electronically active; side groups can be modified to control packing and electronic properties. |

| Smart Materials | pH-responsive hydrogels, shape-memory polymers. researchgate.net | Swelling behavior, tunable glass transition temperature, mechanical strength. | The carboxylic acid group provides pH sensitivity; copolymerization allows for precise control over material properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.